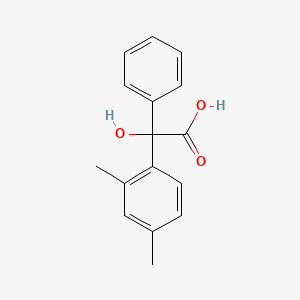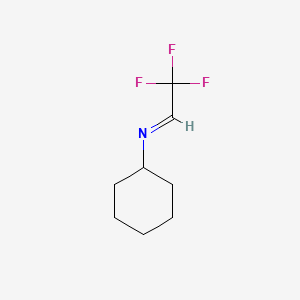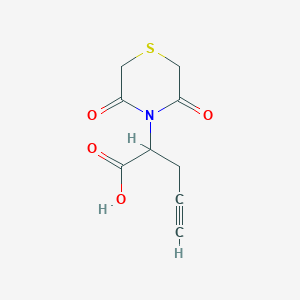
7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-5-methyl-4-oxoquinoline-3-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-Aminopyrrolidin-1-yl-1-Cyclopropyl-6-Fluoro-8-Methoxy-5-Methyl-4-Oxoquinoline-3-Carboxylic Acid Hydrochloride is a complex organic compound belonging to the quinolone classThe presence of multiple functional groups, including an amino group, a cyclopropyl group, and a methoxy group, contributes to its unique chemical properties and biological activities .
准备方法
The synthesis of 7-(3-Aminopyrrolidin-1-yl-1-Cyclopropyl-6-Fluoro-8-Methoxy-5-Methyl-4-Oxoquinoline-3-Carboxylic Acid Hydrochloride involves several steps. One common synthetic route starts with the preparation of ethyl 2,4-dichloro-5-fluorobenzoylacetate, which undergoes cyclization to form the quinolone core. Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
化学反应分析
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of the methoxy group allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the quinolone core can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their biological activities.
科学研究应用
7-(3-Aminopyrrolidin-1-yl-1-Cyclopropyl-6-Fluoro-8-Methoxy-5-Methyl-4-Oxoquinoline-3-Carboxylic Acid Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: The compound’s antibacterial properties make it a candidate for studying bacterial resistance mechanisms and developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an antibacterial agent, particularly against resistant strains of bacteria.
Industry: It is used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of this compound involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the inhibition of bacterial cell division and ultimately cell death . The molecular targets include the gyrA and gyrB subunits of DNA gyrase and the parC and parE subunits of topoisomerase IV.
相似化合物的比较
Similar compounds include other quinolone derivatives such as ciprofloxacin and levofloxacin. Compared to these compounds, 7-(3-Aminopyrrolidin-1-yl-1-Cyclopropyl-6-Fluoro-8-Methoxy-5-Methyl-4-Oxoquinoline-3-Carboxylic Acid Hydrochloride has unique structural features, such as the presence of the methoxy and cyclopropyl groups, which may contribute to its distinct antibacterial activity and spectrum . Other similar compounds include:
Ciprofloxacin: A widely used fluoroquinolone antibiotic.
Levofloxacin: Another fluoroquinolone with a broad spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
属性
分子式 |
C19H23ClFN3O4 |
|---|---|
分子量 |
411.9 g/mol |
IUPAC 名称 |
7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-5-methyl-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H22FN3O4.ClH/c1-9-13-15(23(11-3-4-11)8-12(17(13)24)19(25)26)18(27-2)16(14(9)20)22-6-5-10(21)7-22;/h8,10-11H,3-7,21H2,1-2H3,(H,25,26);1H |
InChI 键 |
BVMLNJHQNYYZKW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(C(=C1F)N3CCC(C3)N)OC)N(C=C(C2=O)C(=O)O)C4CC4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-Fluoro-6-iodobenzo[b]furan-3(2H)-one](/img/structure/B12837178.png)









